molecular formula C13H14O2 B12746750 1-Pentyn-3-ol, 3-methyl-, benzoate CAS No. 102586-14-1

1-Pentyn-3-ol, 3-methyl-, benzoate

Cat. No.: B12746750
CAS No.: 102586-14-1
M. Wt: 202.25 g/mol
InChI Key: JGMFOFJUAZYMJP-UHFFFAOYSA-N
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Description

(S)-1-Pentyn-3-ol, 3-methyl-, benzoate is a chiral chemical building block of interest in advanced organic synthesis. Its structure, incorporating both a benzoate group and an alkyne functionality, makes it a versatile precursor for developing more complex molecules . This compound is of particular relevance in fragrance and flavor research, as structural analogs and derivatives are extensively evaluated for their safety profiles and metabolic pathways when used as fragrance ingredients . The benzoate moiety is a common feature in various fragrance materials and natural products, such as Balsam of Peru, suggesting its potential utility in the synthesis or study of such compounds . In a broader research context, this material serves as a critical intermediate in pharmaceutical development and the synthesis of specialty polymers and resins, where its reactive alkyne group can be leveraged in cross-coupling reactions and polymer network formation . For Research Use Only. Not for diagnostic or therapeutic use.

Properties

CAS No.

102586-14-1

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

3-methylpent-1-yn-3-yl benzoate

InChI

InChI=1S/C13H14O2/c1-4-13(3,5-2)15-12(14)11-9-7-6-8-10-11/h1,6-10H,5H2,2-3H3

InChI Key

JGMFOFJUAZYMJP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)OC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthesis of 1-Pentyn-3-ol, 3-methyl- (Alcohol Precursor)

The key precursor, 3-methyl-1-penten-4-yn-3-ol (closely related to 1-pentyn-3-ol, 3-methyl-), is typically synthesized via the reaction of methyl vinyl ketone with acetylene in the presence of metallic calcium. This process involves:

  • Formation of calcium acetylide by reaction of acetylene with metallic calcium.
  • Subsequent nucleophilic addition of calcium acetylide to methyl vinyl ketone, yielding the calcium salt intermediate.
  • Hydrolysis of the calcium salt to release the free alcohol.

This method is well-documented for producing the alcohol with good yield and purity. Industrial scale synthesis includes additional steps such as amination of liquid ammonia and metallic calcium to generate amino calcium, acetylation to form acetylene calcium, and multiple purification steps including steam distillation and solvent recovery to isolate the alcohol precursor in pure form.

Step Description Conditions/Notes
1 Formation of calcium acetylide Metallic calcium + acetylene
2 Reaction with methyl vinyl ketone Nucleophilic addition to form calcium salt
3 Hydrolysis Release of free alcohol
4 Purification Steam distillation, solvent recovery, distillation

This synthesis route is favored due to the availability of starting materials and the relatively straightforward reaction conditions, although strict anhydrous conditions are necessary to prevent side reactions.

Esterification to Form 1-Pentyn-3-ol, 3-methyl-, benzoate

The benzoate ester is prepared by esterification of the alcohol with benzoic acid or benzoic acid derivatives. The most common and effective method is Fischer esterification, which involves:

  • Mixing the alcohol (1-pentyn-3-ol, 3-methyl-) with benzoic acid.
  • Using a strong acid catalyst such as sulfuric acid to protonate the carboxylic acid, increasing its electrophilicity.
  • Heating the mixture under reflux to drive the equilibrium toward ester formation.
  • Removal of water formed during the reaction to shift equilibrium.
  • Purification of the ester by distillation or recrystallization.
Step Description Conditions/Notes
1 Mixing alcohol and benzoic acid Stoichiometric or slight excess of benzoic acid
2 Acid catalysis Sulfuric acid or other strong acid catalyst
3 Heating under reflux Typically 1-4 hours depending on scale
4 Water removal Using Dean-Stark apparatus or azeotropic distillation
5 Purification Distillation or recrystallization

This method is widely used due to its simplicity and effectiveness. The reaction conditions must be carefully controlled to avoid side reactions and to maximize yield. The ester product typically has a higher boiling point than the alcohol, facilitating separation.

Alternative and Industrial Methods

While Fischer esterification is standard, industrial processes may employ:

  • Use of acid chlorides (benzoyl chloride) instead of benzoic acid for more reactive esterification.
  • Catalysts such as Lewis acids or solid acid catalysts to improve reaction rates.
  • One-pot synthesis methods where esterification and other transformations occur sequentially without isolation of intermediates.

However, no specific industrial patent or literature directly describes a one-pot synthesis for 1-pentyn-3-ol, 3-methyl-, benzoate, but analogous methods for benzoate esters exist.

Purification and Characterization

Purification of the final ester is typically achieved by:

  • Fractional distillation under reduced pressure to avoid decomposition.
  • Chromatographic techniques (silica gel column chromatography) for small-scale purification.
  • Confirmation of purity and structure by spectroscopic methods such as IR, NMR, and GC-MS.

Typical physical properties for related benzoate esters include:

Property Value
Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
Boiling Point Typically > 200°C (depends on pressure)
Refractive Index (n20/D) ~1.446 (similar esters)

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents Conditions Notes
Alcohol synthesis Reaction of methyl vinyl ketone with calcium acetylide Methyl vinyl ketone, acetylene, metallic calcium Anhydrous, controlled temperature Industrial scale includes amination and acetylation steps
Esterification Fischer esterification 1-Pentyn-3-ol, 3-methyl-, benzoic acid, sulfuric acid Reflux, water removal Standard lab method, scalable
Alternative esterification Use of benzoyl chloride Benzoyl chloride, alcohol, base catalyst Mild conditions Faster, but requires handling acid chlorides
Purification Distillation, chromatography - Reduced pressure distillation Ensures high purity

Research Findings and Considerations

  • The reaction of methyl vinyl ketone with acetylene in the presence of calcium is a reliable route to the alcohol precursor, with yields typically above 90% under optimized conditions.
  • Fischer esterification is equilibrium-limited; removal of water is critical to drive the reaction to completion.
  • Safety considerations include handling of acetylene (flammable gas), metallic calcium (reactive), and strong acids.
  • The benzoate esterification step is well-established and can be monitored by TLC or GC to ensure completion.
  • Alternative alcohols with similar structures have been studied for esterification efficiency and toxicity profiles, indicating that 1-pentyn-3-ol, 3-methyl- is a suitable substrate for benzoate ester formation with manageable safety profiles.

Chemical Reactions Analysis

Types of Reactions

1-Pentyn-3-ol, 3-methyl-, benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted esters or amides.

Scientific Research Applications

1-Pentyn-3-ol, 3-methyl-, benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Pentyn-3-ol, 3-methyl-, benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alcohol and benzoic acid, which can then exert their effects on biological systems. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-Pentyn-3-ol, 3-methyl-, benzoate and analogous benzoate esters:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications/Properties
1-Pentyn-3-ol, 3-methyl-, benzoate C₁₃H₁₄O₂ 202.25 102586-14-1 Alkyne group, tertiary ester linkage Limited data; potential use in niche organic synthesis due to alkyne reactivity
Isoamyl benzoate C₁₂H₁₆O₂ 192.25 94-46-2 Branched alkyl chain (3-methyl-1-butanol derivative) Fragrance industry (floral, fruity notes); found in Narcissus absolutes
3-Methyl-2-butenyl benzoate C₁₂H₁₄O₂ 190.24 Not specified Allylic ester (unsaturated side chain) Likely used in flavorings; structurally similar to pheromones or plant volatiles
Methyl benzoate C₈H₈O₂ 136.15 93-58-1 Simple aromatic ester (methyl group) Natural product in Filipendula ulmaria; balsamic odor; insect repellent properties
Benzyl benzoate C₁₄H₁₂O₂ 212.25 120-51-4 Aromatic benzyl ester Pharmaceutical (antiparasitic), cosmetics, and fragrance stabilizer

Structural and Functional Analysis

  • Alkyne vs. Alkyl/Alkenyl Groups : The acetylenic group in 1-Pentyn-3-ol, 3-methyl-, benzoate distinguishes it from saturated esters like isoamyl benzoate or unsaturated derivatives like 3-methyl-2-butenyl benzoate . This group enhances reactivity in click chemistry or polymerization but may reduce stability under acidic or oxidative conditions .
  • Biological Activity: Methyl benzoate exhibits insecticidal properties, while benzyl benzoate is used pharmaceutically. The target compound’s bioactivity remains unstudied, though brassinosteroid analogs with benzoate groups show plant growth modulation .

Physical and Thermodynamic Properties

  • Vapor Pressure : The parent alcohol (1-Pentyn-3-ol, 3-methyl- ) has a vapor pressure of 56.02 kPa at 105°C , decreasing upon esterification due to increased molecular weight .
  • Solubility : Benzoate esters generally exhibit low water solubility, with isoamyl benzoate being lipid-soluble. The alkyne group may further reduce polarity .

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